Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate
Description
Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-[(methylamino)methyl]benzyl substituent. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in click chemistry and targeted drug delivery systems. hydroxymethyl) .
Properties
CAS No. |
852180-48-4 |
|---|---|
Molecular Formula |
C18H29N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(methylaminomethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)14-16-7-5-6-15(12-16)13-19-4/h5-7,12,19H,8-11,13-14H2,1-4H3 |
InChI Key |
VYJXRUKUWZBKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC(=C2)CNC |
Origin of Product |
United States |
Preparation Methods
Piperazine Ring Formation
The piperazine core is typically derived from pyrazine derivatives. A common approach involves hydrogenation of pyrazine-2-carboxylic acid or related analogs to yield tetrahydropyrazine (piperazine) intermediates. For example:
- Pyrazine-2-carboxylic acid → Piperazine-2-carboxylic acid via catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni).
- Subsequent esterification with tert-butyl groups (e.g., using di-tert-butyl dicarbonate, Boc₂O) under basic conditions (e.g., Et₃N/CH₂Cl₂) protects the carboxylic acid.
Table 1: Piperazine Core Synthesis Conditions
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Pyrazine-2-carboxylic acid | H₂ (1 atm), Pd-C, EtOH, 60°C | Piperazine-2-carboxylic acid | 85–90% |
| Piperazine-2-carboxylic acid | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | Tert-butyl piperazine-2-carboxylate | 70–75% |
Benzyl Group Introduction
The benzyl substituent is introduced via nucleophilic substitution or alkylation. For example:
- Electrophilic substitution : Reaction of tert-butyl piperazine-2-carboxylate with 4-mercaptomethylbenzaldehyde derivatives under acidic conditions.
- Alkylation : Treating the piperazine intermediate with benzyl halides (e.g., 3-[(methylamino)methyl]benzyl bromide) in the presence of a base (e.g., K₂CO₃).
Table 2: Benzyl Group Alkylation Conditions
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Tert-butyl piperazine-2-carboxylate | 3-[(Methylamino)methyl]benzyl bromide | DMF | 60–80°C | 40–50% |
Methylamino Group Installation
The methylamino group is typically introduced via reductive amination or nucleophilic displacement:
- Reductive amination : A benzaldehyde derivative reacts with methylamine in the presence of NaBH₃CN or H₂/Pd-C.
- Nucleophilic substitution : Reaction of a benzyl bromide with methylamine, followed by protection with Boc.
Example Synthesis of 3-[(Methylamino)methyl]benzyl Group :
Boc Protection
The tert-butyl carboxylate group is introduced using standard Boc protection protocols:
- Di-tert-butyl dicarbonate (Boc₂O) : Reacted with piperazine-2-carboxylic acid in dichloromethane or THF, using DMAP as a catalyst.
- Conditions : 0°C to room temperature, 2–4 hours.
Table 3: Boc Protection Efficiency
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| Piperazine-2-carboxylic acid | Boc₂O | DMAP | 75–80% |
Alternative Methods and Variations
One-Pot Synthesis
A streamlined approach combines piperazine ring formation and alkylation in a single step:
- Hydrogenation : Pyrazine-2-carboxylic acid → Piperazine-2-carboxylic acid.
- Boc Protection and Alkylation : Simultaneous reaction with Boc₂O and 3-[(methylamino)methyl]benzyl bromide under basic conditions.
Advantages : Reduced purification steps, improved atom economy.
Limitations : Requires precise control of stoichiometry and reaction temperatures.
Use of Transition Metal Catalysts
Cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed if boronic acid derivatives are available:
Table 4: Suzuki Coupling Conditions
| Substrate | Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Bromopiperazine | 3-[(Methylamino)methyl]benzyl boronic acid | Pd(PPh₃)₄ | THF/H₂O | 60–65% |
Purification and Characterization
Column Chromatography
Spectroscopic Data
Challenges and Optimization
Regioselectivity in Benzyl Substitution
The 3-position of the benzyl ring is critical for bioactivity. Directed ortho-metalation (DoM) or steric control (e.g., bulky bases) may improve selectivity.
Stability of Boc Group
The Boc group is labile under strong acidic or basic conditions. Reactions are typically performed at ≤60°C to prevent deprotection.
Comparative Analysis of Methods
Table 5: Synthesis Routes Comparison
| Method | Steps | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | 3 | 40–50% | 95–98% | High regioselectivity | Requires pure benzyl halides |
| Suzuki Coupling | 2 | 60–65% | 90–92% | Mild conditions | Expensive catalysts |
| One-Pot | 1 | 75–80% | 85–88% | Cost-effective | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate. For example, a series of derivatives were synthesized and tested for their anti-inflammatory effects using established protocols like the carrageenan-induced rat paw edema test. These studies demonstrate that certain derivatives exhibit significant inhibition of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in inflammatory pathways, supporting its potential as a drug candidate for inflammatory conditions .
Case Studies
- Synthesis and Characterization : A study detailed the synthesis of related pyrazinecarboxylates and their characterization using techniques such as NMR and MS. The results confirmed the structural integrity of the synthesized compounds, including this compound .
- Biological Activity Evaluation : In a comparative study, various derivatives were tested against standard anti-inflammatory drugs like indomethacin. Results indicated that some derivatives exhibited comparable or superior activity, warranting further investigation into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous piperazine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations in Benzyl Derivatives
Piperazine-carboxylate derivatives often differ in the substituents on the benzyl ring. Key examples include:
* Estimated molecular weight based on substitution.
Key Observations :
- Substituent Position : Para- and ortho-hydroxymethyl derivatives exhibit higher melting points (67–109°C) compared to meta-substituted analogs, likely due to enhanced crystallinity from symmetric hydrogen bonding .
- Reactivity: Hydroxymethyl groups are prone to oxidation, whereas methylaminomethyl groups may participate in reductive amination or acylation, broadening synthetic utility .
Comparison with Formyl and Nitro Derivatives
Piperazine-carboxylates with electron-withdrawing or reactive substituents are critical for coupling reactions:
Key Differences :
- Formyl Group: Enhances electrophilicity, enabling conjugation with amines or hydrazines, unlike the methylaminomethyl group, which is nucleophilic .
- Nitro Group: Requires reduction to amines for further functionalization, whereas methylaminomethyl is directly reactive .
Biological Activity
Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 852180-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and mechanism of action, supported by relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O2 |
| Molecular Weight | 319.4 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 413.3°C at 760 mmHg |
| Flash Point | 203.8°C |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazine Ring : Cyclization reaction using appropriate precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution reaction.
- Attachment of the Methylamino Group : Reductive amination.
- Formation of the Tert-butyl Ester : Esterification with tert-butyl alcohol under acidic conditions.
Antiviral Properties
Recent studies have indicated that derivatives similar to this compound exhibit antiviral activity, particularly against Hepatitis B virus (HBV). For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .
The compound's mechanism appears to involve modulation of A3G levels, leading to enhanced antiviral activity against HBV and potentially other viruses such as HIV and HCV .
The biological activity of this compound may be attributed to its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical responses, including inhibition of viral replication .
Case Studies and Research Findings
- Study on Antiviral Activity : A study evaluated the anti-HBV activity of similar compounds, demonstrating that they could inhibit HBV replication through increased A3G levels in HepG2 cells . The concentration required for a 50% reduction in HBV DNA (IC50) was determined, highlighting the compound's potential as an antiviral agent.
- Toxicity and Pharmacokinetics : Investigations into the acute toxicity and pharmacokinetic profiles of related compounds have been conducted in animal models, indicating favorable safety profiles and bioavailability that support further development for therapeutic use .
Q & A
Q. What are the typical synthetic routes for preparing Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate?
Methodological Answer: The synthesis involves multi-step procedures, often starting with functionalization of the tetrahydro-1(2H)-pyrazinecarboxylate core. A common approach includes:
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps.
- Coupling Reactions: Alkylation or reductive amination to introduce the 3-[(methylamino)methyl]benzyl moiety. For example, coupling methylamine derivatives with aldehyde intermediates under reducing conditions (e.g., NaBH4 or H2/Pd-C).
- Purification: Silica gel column chromatography or recrystallization for isolating the final product .
Q. What characterization techniques are essential for confirming the structure of this compound post-synthesis?
Methodological Answer: Key analytical methods include:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and stereochemistry. For instance, tert-butyl groups exhibit characteristic singlet peaks at ~1.4 ppm (1H) and ~28 ppm (13C) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight, with fragmentation patterns indicating stability of the Boc-protected amine and benzyl groups .
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves absolute configuration and intramolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing this compound under varying conditions?
Methodological Answer: Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in coupling steps, while EtOAc improves solubility during acid-mediated deprotection .
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C for hydrogenolysis) or Lewis acids (e.g., ZnCl2) can accelerate specific steps.
- Internal Standards: Use of mesitylene as an internal standard in 1H-NMR quantitation ensures accurate yield calculations during intermediate steps .
Q. What strategies are employed to introduce functional groups at specific positions of the pyrazine ring?
Methodological Answer: Functionalization approaches include:
- Nucleophilic Substitution: Replacement of halides (e.g., bromine at position 3) with amines or alkoxy groups under basic conditions (e.g., K2CO3/DMF) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) to introduce aryl/heteroaryl groups .
- Protection/Deprotection Cycles: Sequential Boc protection and TFA deprotection to selectively modify secondary amines .
Q. What methodologies are used to evaluate the biological activity of this compound in vitro?
Methodological Answer: Common assays include:
- Enzyme Inhibition Studies: Fluorescence-based assays to measure IC50 values against target enzymes (e.g., kinases or proteases), with compound pre-incubation in buffered solutions (pH 7.4) .
- Cell Viability Assays: MTT or resazurin assays in cancer cell lines to assess cytotoxicity, using DMSO as a vehicle control (<0.1% v/v) .
- Receptor Binding Assays: Radioligand displacement studies (e.g., 3H-labeled ligands) to determine binding affinity (Ki) for GPCRs or transporters .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproducibility Checks: Repeat synthesis and characterization under identical conditions (e.g., solvent purity, drying time).
- Analytical Cross-Validation: Compare NMR chemical shifts with structurally similar compounds (e.g., tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate, mp 109–111°C) to identify systematic errors .
- Collaborative Studies: Share samples with independent labs for parallel analysis using standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
